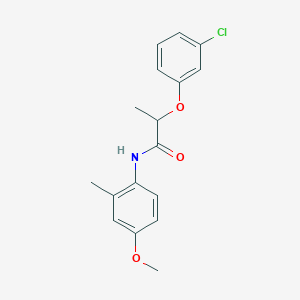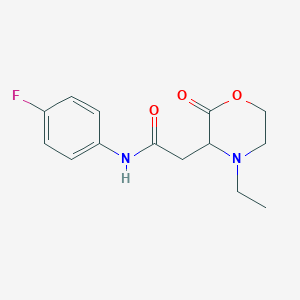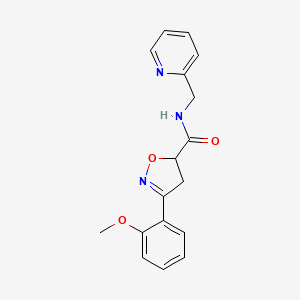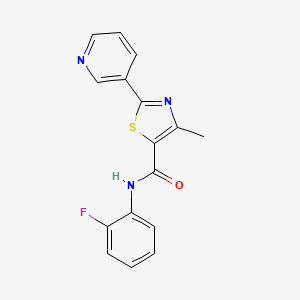
N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide, also known as FTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTP belongs to the class of thiophene carboxamides, which are known for their diverse biological activities. The synthesis of FTP involves the reaction of 2-furylacrolein with 5-mercaptovaleric acid followed by propylation.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide is not fully understood. However, studies have suggested that N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide has also been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer therapy. N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide has been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide has been found to exhibit potent biological activities at low concentrations, making it a valuable tool for studying various signaling pathways. However, N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide also has some limitations. It has poor solubility in water, which can make it challenging to use in certain experiments. Additionally, N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide has not been extensively studied in vivo, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide. One area of research could focus on elucidating the mechanism of action of N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Additionally, future studies could investigate the potential of N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Finally, further research could explore the safety and pharmacokinetic profile of N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide in vivo, which would be crucial for its clinical development.
Applications De Recherche Scientifique
N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties. N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of HIV-1 and hepatitis C virus. Additionally, N-(2-furylmethyl)-5-propyl-3-thiophenecarboxamide has been found to have potent antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-4-12-7-10(9-17-12)13(15)14-8-11-5-3-6-16-11/h3,5-7,9H,2,4,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYSDLMEPXJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4722277.png)
![2-{4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4722281.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4722290.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4722293.png)
![3-[(2-bromophenoxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4722296.png)


![N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4722327.png)

![2-(1-cyclopentyl-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4722347.png)

![N-{4-[2-imino-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4722353.png)
